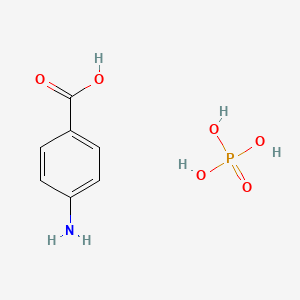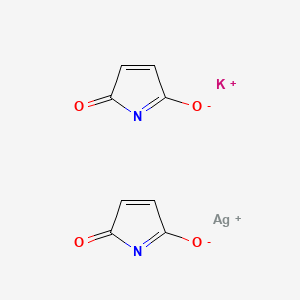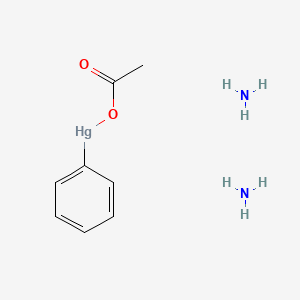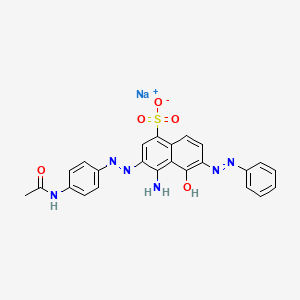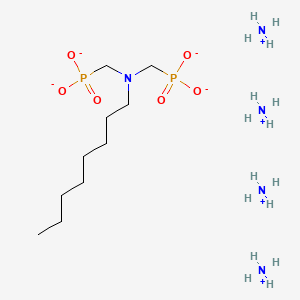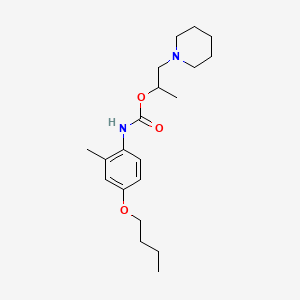
1-(Piperidinomethyl)ethyl 4-butoxy-2-methylcarbanilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidinomethyl)ethyl 4-butoxy-2-methylcarbanilate is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidinomethyl)ethyl 4-butoxy-2-methylcarbanilate can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxy-2-methylphenyl isocyanate with 1-(piperidinomethyl)ethanol under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1-(Piperidinomethyl)ethyl 4-butoxy-2-methylcarbanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce reduced piperidine derivatives. Substitution reactions can result in various substituted carbamates .
Aplicaciones Científicas De Investigación
1-(Piperidinomethyl)ethyl 4-butoxy-2-methylcarbanilate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 1-(Piperidinomethyl)ethyl 4-butoxy-2-methylcarbanilate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
1-Piperidin-1-ylpropan-2-yl N-(4-butoxy-2-methylphenyl)carbamate:
Other Piperidine Derivatives: Compounds such as substituted piperidines, spiropiperidines, and piperidinones share structural similarities and are used in various pharmaceutical applications.
Uniqueness
1-(Piperidinomethyl)ethyl 4-butoxy-2-methylcarbanilate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
63986-59-4 |
|---|---|
Fórmula molecular |
C20H32N2O3 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
1-piperidin-1-ylpropan-2-yl N-(4-butoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C20H32N2O3/c1-4-5-13-24-18-9-10-19(16(2)14-18)21-20(23)25-17(3)15-22-11-7-6-8-12-22/h9-10,14,17H,4-8,11-13,15H2,1-3H3,(H,21,23) |
Clave InChI |
FEMVZCRCQVTNMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC(=C(C=C1)NC(=O)OC(C)CN2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


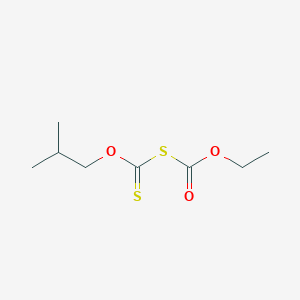
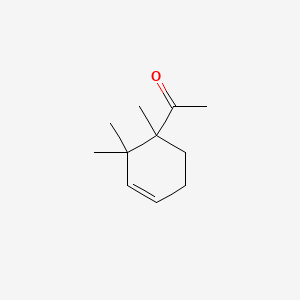
![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
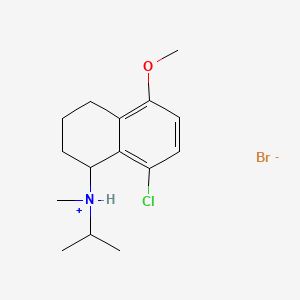
![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
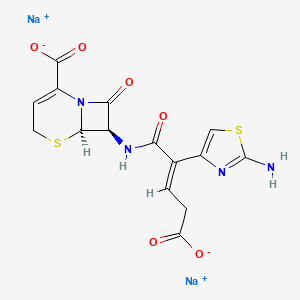
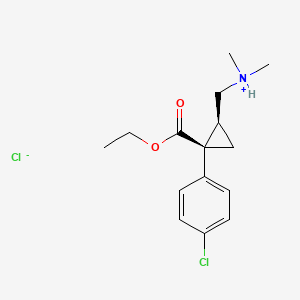
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)
